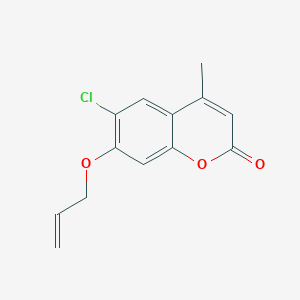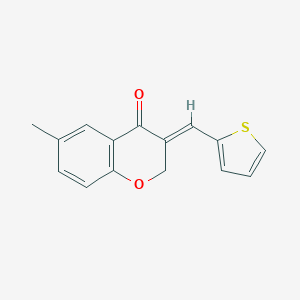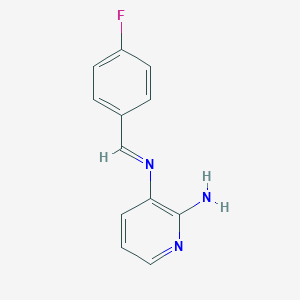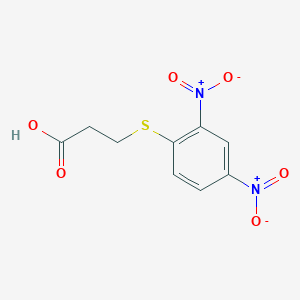![molecular formula C16H9ClN4O2S B304756 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304756.png)
6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a compound that belongs to the class of thiadiazolo-pyrimidine derivatives. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been suggested that the compound may exert its antimicrobial and antifungal activities by inhibiting the synthesis of cell wall components such as chitin and glucan. Additionally, it has been proposed that the compound may exhibit its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, the compound has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several advantages and limitations for lab experiments. One of the major advantages is its broad-spectrum antimicrobial and antifungal activities, which make it a potential candidate for the development of new antimicrobial and antifungal agents. However, one of the major limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One of the major directions is the development of new derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to explore its potential applications in other areas, such as agriculture and veterinary medicine. Finally, the compound can be further explored for its potential use in combination therapy with other antimicrobial and antifungal agents.
Méthodes De Synthèse
The synthesis of 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 3-chlorobenzaldehyde, 2-furylcarboxaldehyde, and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting compound is purified by recrystallization.
Applications De Recherche Scientifique
The compound 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, and antitumor activities.
Propriétés
Nom du produit |
6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Formule moléculaire |
C16H9ClN4O2S |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
(6E)-6-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H9ClN4O2S/c17-10-3-1-2-9(6-10)13-5-4-11(23-13)7-12-14(18)21-16(20-15(12)22)24-8-19-21/h1-8,18H/b12-7+,18-14? |
Clé InChI |
SBEIWDAXZIFESE-NFFPZGGSSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=N)N4C(=NC3=O)SC=N4 |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC=N4 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304678.png)

![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)

![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
